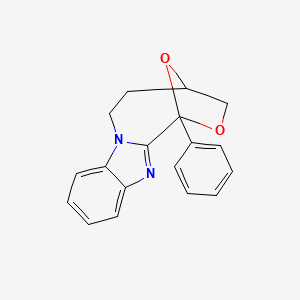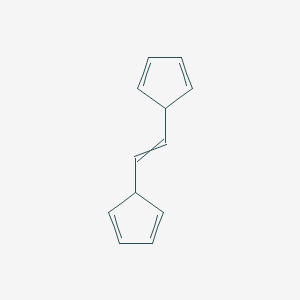
5,5'-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) is an organic compound that features a unique structure consisting of two cyclopentadiene rings connected by an ethene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and ethene or a substituted ethene acts as the dienophile. The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopentadiene, a precursor to 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene), involves the steam cracking of naphtha or the distillation of coal tar. The monomeric form of cyclopentadiene is obtained by heating its dimer, dicyclopentadiene, to around 180°C .
化学反应分析
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentadiene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.
科学研究应用
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor to biologically active molecules or as a component in drug delivery systems.
作用机制
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) exerts its effects is primarily through its ability to participate in cycloaddition reactions. The ethene bridge and cyclopentadiene rings provide a reactive framework that can interact with various molecular targets. These interactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules .
属性
CAS 编号 |
75741-96-7 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
5-(2-cyclopenta-2,4-dien-1-ylethenyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H12/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-12H |
InChI 键 |
HQVLRGPDFITVJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(C=C1)C=CC2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
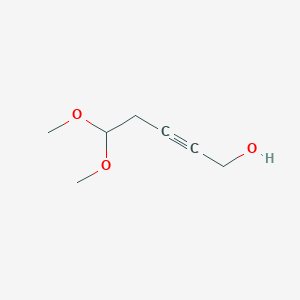

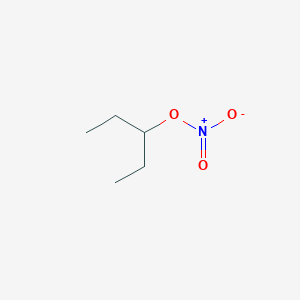



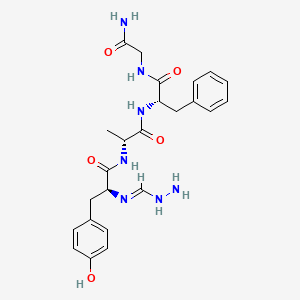
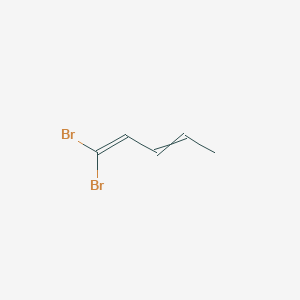

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
